molecular formula C14H11BrF2O2 B8587990 1-[4-(2-Bromoethoxy)phenoxy]-3,5-difluorobenzene CAS No. 95736-76-8

1-[4-(2-Bromoethoxy)phenoxy]-3,5-difluorobenzene

Cat. No. B8587990
CAS RN: 95736-76-8
M. Wt: 329.14 g/mol
InChI Key: ALKGVLJVYWDMTM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[4-(2-Bromoethoxy)phenoxy]-3,5-difluorobenzene is a useful research compound. Its molecular formula is C14H11BrF2O2 and its molecular weight is 329.14 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-[4-(2-Bromoethoxy)phenoxy]-3,5-difluorobenzene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-[4-(2-Bromoethoxy)phenoxy]-3,5-difluorobenzene including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

95736-76-8

Product Name

1-[4-(2-Bromoethoxy)phenoxy]-3,5-difluorobenzene

Molecular Formula

C14H11BrF2O2

Molecular Weight

329.14 g/mol

IUPAC Name

1-[4-(2-bromoethoxy)phenoxy]-3,5-difluorobenzene

InChI

InChI=1S/C14H11BrF2O2/c15-5-6-18-12-1-3-13(4-2-12)19-14-8-10(16)7-11(17)9-14/h1-4,7-9H,5-6H2

InChI Key

ALKGVLJVYWDMTM-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1OCCBr)OC2=CC(=CC(=C2)F)F

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a mixture of 2-[4-(3,5-difluorophenoxy)phenoxy]ethanol (1.00 g, 3.76 mmol) and n-hexane (50 ml), phosphorus tribromide (0.71 g, 2.63 mmol) was gradually added with stirring under ice-cooling. After completion of the addition, the temperature was elevated to room temperature and stirring was continued at the same temperature for 30 minutes, followed by stirring under reflux for 1 hour. After allowed to cool, the upper n-hexane layer was collected by decantation, and the n-hexane layer was washed with water two times, an aqueous sodium carbonate solution three times and a saturated aqueous sodium chloride solution once in order and dried over anhydrous magnesium sulfate. Removal of the solvent gave 2-[4-(3,5-difluorophenoxy)phenoxy]ethyl bromide (915 mg).
Name
2-[4-(3,5-difluorophenoxy)phenoxy]ethanol
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
0.71 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.